N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide, commonly referred to as DBIBS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBIBS is a sulfonamide derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In We will also discuss future directions for research involving DBIBS.
Mechanism of Action
The mechanism of action of DBIBS involves the inhibition of protein-protein interactions. Specifically, DBIBS has been found to inhibit the interaction between BRD4 and CBP by binding to a specific site on BRD4. This binding prevents CBP from binding to BRD4, which in turn disrupts the regulation of gene expression.
Biochemical and Physiological Effects:
DBIBS has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, DBIBS has also been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the disruption of gene expression caused by the inhibition of BRD4-CBP interaction. DBIBS has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DBIBS for laboratory experiments is its specificity. Because it targets a specific protein-protein interaction, DBIBS can be used to study the effects of disrupting this interaction without affecting other cellular processes. However, one limitation of DBIBS is its relatively low potency. This means that higher concentrations of DBIBS may be required to achieve the desired effects, which can be problematic in some experiments.
Future Directions
There are a number of potential future directions for research involving DBIBS. One area of interest is in the development of more potent analogs of DBIBS that could be used at lower concentrations. Another potential direction is in the study of the effects of DBIBS on other protein-protein interactions. Finally, DBIBS could be used in combination with other compounds to enhance its effects or to target multiple cellular processes simultaneously.
Conclusion:
In conclusion, DBIBS is a valuable tool for researchers in a variety of fields. Its ability to inhibit protein-protein interactions and induce apoptosis in cancer cells makes it a promising candidate for the development of new treatments for cancer and other diseases. While there are some limitations to its use in laboratory experiments, DBIBS remains an important compound for scientific research, and there is significant potential for future discoveries involving this compound.
Scientific Research Applications
DBIBS has been found to have a range of potential applications in scientific research. One of the most promising areas of research involving DBIBS is in the study of protein-protein interactions. DBIBS has been shown to inhibit the interaction between two proteins, called BRD4 and CBP, which are involved in the regulation of gene expression. This inhibition has been found to have a range of effects on cellular processes, including the induction of cell death in cancer cells.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO5S/c1-20-13-5-3-11(9-12(13)16)23(18,19)17-10-2-4-14-15(8-10)22-7-6-21-14/h2-5,8-9,17H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYPCKPDXMTGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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